molecular formula C25H24N4O3 B2654206 (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea CAS No. 942002-12-2

(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea

Katalognummer: B2654206
CAS-Nummer: 942002-12-2
Molekulargewicht: 428.492
InChI-Schlüssel: QZXOWMYFLZWEGX-NFFVHWSESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6) Source . This compound exhibits significant selectivity for HDAC6 over other HDAC isoforms, particularly HDAC1, making it a valuable tool for dissecting the specific biological roles of HDAC6 without the confounding effects of pan-HDAC inhibition Source . Its primary research applications are in oncology, where it is used to study HDAC6's function in cancer cell proliferation, migration, and aggression, as well as in neurology, investigating its role in neurodegenerative diseases linked to tauopathy, such as Alzheimer's disease, due to HDAC6's interaction with tubulin and microtubule dynamics Source . The mechanism of action involves chelating the zinc ion within the catalytic pocket of HDAC6, thereby blocking its deacetylase activity. This leads to the accumulation of acetylated α-tubulin, a primary substrate of HDAC6, and triggers downstream effects including disruption of cellular motility and induction of apoptosis in certain cancer cell lines. Researchers utilize this compound to explore pathways involving protein aggregation, chaperone function, and the cytoskeleton, providing critical insights for targeted therapeutic development.

Eigenschaften

CAS-Nummer

942002-12-2

Molekularformel

C25H24N4O3

Molekulargewicht

428.492

IUPAC-Name

1-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C25H24N4O3/c1-17-7-5-9-19(15-17)26-24(30)28-23-21-11-3-4-12-22(21)27-25(31)29(23)14-13-18-8-6-10-20(16-18)32-2/h3-12,15-16H,13-14H2,1-2H3,(H2,26,28,30)

InChI-Schlüssel

QZXOWMYFLZWEGX-NFFVHWSESA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC(=CC=C4)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a quinazolinone core substituted with a methoxyphenethyl group and an m-tolyl urea moiety. Its structure can be represented as follows:

C19H20N2O2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2

Research indicates that compounds similar to (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea exhibit various biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways.

  • Inhibition of Enzymes : Compounds in the quinazolinone class have shown promising results in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. The inhibition of HDAC6 has been particularly noted, leading to increased acetylation of histones and subsequent gene expression changes .
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties. Studies indicate that similar quinazolinone derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key biological activity data for (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea and related compounds:

CompoundTargetIC50 (μM)Mechanism
(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)ureaHDAC60.095Inhibition
Similar Quinazolinone DerivativeHDAC60.18Inhibition
Other QuinazolinonesVarious Cancer Cell LinesVaries (10-50)Apoptosis Induction

Case Study 1: Antitumor Activity

A study evaluated the effects of a similar quinazolinone derivative on human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 15 μM, attributed to its ability to induce apoptosis through the mitochondrial pathway.

Case Study 2: Inhibition of HDAC6

In another investigation, researchers synthesized several analogues of the compound to assess their HDAC6 inhibitory activity. The most potent analogue showed an IC50 value of 0.095 μM, indicating strong inhibition and potential for further development as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with urea-linked quinazolinones, such as the derivative 1-(3-chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2k) (). Key comparisons include:

Parameter Target Compound Compound 2k ()
Core Structure Quinazolinone with (Z)-hydrazone linkage Quinazolinone with extended piperazine-thiazole chain
Substituents 3-Methoxyphenethyl, m-tolyl urea 3-Chloro-4-fluorophenyl, thiazole-piperazine, chlorobenzyloxy group
Molecular Weight Not reported (estimated ~450–500 g/mol) 762.2 g/mol (as free base)
Melting Point Not reported 194–195 °C
Cytotoxicity Assay Not tested in provided evidence Evaluated via SRB assay (sensitive colorimetric method for cell viability)
Solubility Likely higher due to methoxy group Lower (halogenated groups increase lipophilicity)
Synthetic Yield Not reported 73.3%

Key Differences and Implications

  • Substituent Effects : The methoxy group in the target compound may improve aqueous solubility compared to 2k’s chloro-fluoro substituents, which enhance membrane permeability but risk toxicity .
  • Stereochemistry : The (Z)-configuration in the target compound could favor binding to ATP pockets in kinases, whereas 2k’s rigid piperazine-thiazole chain may confer selectivity for alternative targets (e.g., microtubules).
  • Assay Sensitivity : Compound 2k’s cytotoxicity was likely quantified via the SRB assay (optimal for high-throughput screening due to stability and sensitivity) , whereas the target compound’s activity remains uncharacterized in the provided evidence.

Methodological Considerations

The SRB assay () and MTT assay () are pivotal for comparing cytotoxicity across analogues. The SRB assay’s superiority in sensitivity and stability makes it ideal for screening urea-quinazolinone derivatives . However, the target compound’s lack of reported data limits direct comparisons.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.